molecular formula C9H11Cl2NO B13310068 4-(1-Aminopropyl)-2,6-dichlorophenol

4-(1-Aminopropyl)-2,6-dichlorophenol

Katalognummer: B13310068
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: KSCNFULOZXIMSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Aminopropyl)-2,6-dichlorophenol is an organic compound with a unique structure that includes an aminopropyl group attached to a dichlorophenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,6-dichlorophenol typically involves the reaction of 2,6-dichlorophenol with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions and increase the production scale. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminopropyl)-2,6-dichlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the dichlorophenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenols with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminopropyl)-2,6-dichlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-Aminopropyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The dichlorophenol ring can also participate in redox reactions, affecting the oxidative state of cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminopropyl-3-methylimidazolium chloride: Another compound with an aminopropyl group, used in ionic liquids.

    4-(1-Aminopropyl)phenol hydrochloride: Similar structure but lacks the dichlorophenol ring.

    1,3-Diaminopropane: A simpler diamine compound with different applications.

Uniqueness

4-(1-Aminopropyl)-2,6-dichlorophenol is unique due to the presence of both the aminopropyl group and the dichlorophenol ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

4-(1-aminopropyl)-2,6-dichlorophenol

InChI

InChI=1S/C9H11Cl2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3

InChI-Schlüssel

KSCNFULOZXIMSN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC(=C(C(=C1)Cl)O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.